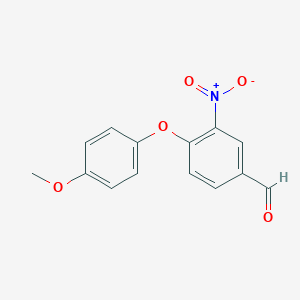

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

説明

準備方法

合成経路と反応条件

GSK2399872Aの合成には、キノリンコア構造の調製から始まる複数の工程が含まれます。主な工程には以下が含まれます。

キノリンコアの形成: これは一般的に、酸性または塩基性触媒の存在下、アニリン誘導体とケトンの縮合を含むフリーデル・クラフツ反応によって達成されます。

スルホン化: スルホニル基の導入は、塩基性条件下でスルホニルクロリドを用いて行われます。

工業的生産方法

GSK2399872Aの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、反応効率と収率を高めるための連続フロー反応器の使用が含まれます。 この化合物は、研究用途に必要な高純度レベルを達成するために、通常、クロマトグラフィー技術を用いて精製されます .

化学反応の分析

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions and condensations. Key reactions include:

Claisen-Schmidt Condensation

Reaction with acetophenones under basic conditions forms chalcone derivatives. For example, analogous 4-methoxy-substituted benzaldehydes react with 4-nitroacetophenones to yield β-hydroxyketones or chalcones depending on base concentration .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 0.125 mmol NaOH, reflux | β-Hydroxyketone intermediate | 68% | |

| 4-Nitrobenzaldehyde | 2.5 mmol NaOH, MW irradiation | Chalcone derivative | 72% |

The electron-withdrawing nitro group at position 3 in 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde likely slows elimination steps, favoring β-hydroxyketone intermediates unless strong bases or prolonged heating are used.

Nitro Group Transformations

The nitro group undergoes reduction and influences electrophilic substitution patterns:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂. For example, 3-nitrobenzaldehyde derivatives yield 3-aminobenzaldehydes under 40 psi H₂ . This amine can undergo diazotization or reductive alkylation.

Methoxyphenoxy Group Reactivity

The 4-methoxyphenoxy ether linkage is susceptible to:

Acid-Catalyzed Cleavage

Concentrated HBr or HI cleaves the aryl ether bond, yielding 4-methoxyphenol and 3-nitro-4-hydroxybenzaldehyde. For example, analogous benzyloxy ethers hydrolyze under acidic conditions .

Radical Reactions

The para-methoxy group stabilizes radicals, enabling reactions like nitration or bromination at the ortho position relative to the phenoxy group .

Cross-Coupling Reactions

The aldehyde can undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts, functionalizing the benzene ring at the ortho position to the nitro group .

Stability and Side Reactions

-

Cannizzaro Reaction : Under strong basic conditions (excess NaOH), the aldehyde may disproportionate into carboxylic acid and alcohol derivatives, especially if elimination is hindered .

-

Photodegradation : The nitro group renders the compound light-sensitive, necessitating storage in amber containers .

Key Data Table

*Predicted based on analogous reactions.

Mechanistic Insights

科学的研究の応用

Synthetic Chemistry

1.1 Synthesis of Derivatives

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. For example, it can be reacted with malonic acid to produce α-benzamido-4-(4'-methoxyphenoxy)-3-nitrocinnamic acid, which can subsequently undergo reduction to yield 3-amino compounds. This transformation is significant for developing new pharmaceuticals and agrochemicals .

1.2 Reaction Conditions and Yields

The synthesis typically involves the following general procedure:

- Reactants : this compound, malonic acid, pyridine, and piperidine.

- Solvent : Ethanol.

- Conditions : Reflux for 18 hours.

- Yield : Approximately 82% after purification .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this aldehyde have shown inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapeutics .

2.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor growth .

Materials Science

3.1 Development of Functional Materials

The compound has been explored for its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices used in these applications .

3.2 Performance Metrics

In studies assessing the performance of materials incorporating this compound:

- Photoluminescence Efficiency : Enhanced when doped into specific polymer blends.

- Stability Tests : Showed promising results under prolonged exposure to light and heat, indicating potential for commercial applications .

Table 1: Synthesis and Applications Summary

| Application Area | Reaction Type | Key Findings |

|---|---|---|

| Synthetic Chemistry | Aldol Condensation | Yield of 82% for α-benzamido derivatives |

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Materials Science | OLED Development | Enhanced photoluminescence efficiency |

Case Study: Anticancer Activity

A specific derivative synthesized from this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that further investigation into structure-activity relationships could yield more potent derivatives .

作用機序

GSK2399872Aは、RIP3のキナーゼ活性を選択的に阻害することで効果を発揮します。この阻害により、ネクローシスに関与する下流基質のリン酸化が阻止され、細胞死経路が遮断されます。 高濃度では、GSK2399872Aはカスパーゼ-8を介したアポトーシスを誘発することもできます . この化合物は、他のキナーゼと比較してRIP3に対して1,000倍以上の選択性を示し、非常に特異的な阻害剤となっています .

類似化合物との比較

類似化合物

GSK2982772: 別のRIPキナーゼ阻害剤で、異なる選択性プロファイルを持っています。

ネクロスタチン-1: RIP1キナーゼを阻害し、ネクローシスの研究に使用されます。

GSK583: RIP2キナーゼの特異的な阻害剤.

独自性

GSK2399872Aは、RIP3キナーゼに対する高い選択性と効力により独特です。 他の阻害剤とは異なり、他のキナーゼとの交差反応性が最小限であり、RIP3特異的経路を研究するための理想的なツールとなっています .

生物活性

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde is a synthetic organic compound characterized by its unique structure, which includes a benzaldehyde functional group with a methoxyphenoxy and nitro group substitution. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an adrenolytic agent and its implications in cardiovascular medicine.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Structural Features :

- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Nitro Group : Can participate in various chemical reactions, potentially influencing biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Adrenolytic Activity : The compound has been evaluated for its ability to influence adrenergic receptor activity, which is critical for modulating blood pressure and heart rate. Preliminary studies suggest it may act on both alpha and beta adrenergic receptors, leading to potential therapeutic applications in managing hypertension and other cardiovascular conditions.

- Antiarrhythmic Properties : In vitro studies have indicated that derivatives of this compound may possess antiarrhythmic effects, suggesting a role in treating cardiac arrhythmias.

The mechanism by which this compound exerts its biological effects appears to involve:

- Receptor Binding : Interaction studies have shown that the compound binds to adrenergic receptors, influencing their activity. This binding affinity is crucial for its potential therapeutic effects.

- Enzymatic Interactions : The nitro group may facilitate interactions with various enzymes, impacting metabolic pathways relevant to cardiovascular health.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Cardiovascular Effects : A study demonstrated that compounds structurally similar to this compound could effectively lower blood pressure in hypertensive models by modulating adrenergic receptor activity. The results indicated a significant reduction in systolic and diastolic blood pressure after administration.

- Antiarrhythmic Evaluation : In another investigation, derivatives of the compound were tested in isolated cardiac tissues. Results showed a marked improvement in arrhythmia control compared to untreated controls, highlighting its potential as an antiarrhythmic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzaldehyde | Contains only a methoxy group | Simpler structure; lacks nitro functionality |

| 3-Nitrobenzaldehyde | Contains a nitro group | Focused on nitration chemistry |

| 4-(2-Methoxyphenyl)phenol | Contains phenolic hydroxyl instead of aldehyde | Different functional group properties |

| 4-(Chlorophenoxy)-3-nitrobenzaldehyde | Chlorine instead of methoxy | Different electronic properties |

The combination of both methoxy and nitro groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

特性

IUPAC Name |

4-(4-methoxyphenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNMFOKLPNNNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368353 | |

| Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15962-63-7 | |

| Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15962-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。